molecular formula C13H15NO B13252539 1',3'-Dihydrospiro[cyclohexane-1,2'-indole]-3'-one

1',3'-Dihydrospiro[cyclohexane-1,2'-indole]-3'-one

Cat. No.: B13252539
M. Wt: 201.26 g/mol
InChI Key: KMXSIWGASYGHQP-UHFFFAOYSA-N
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Description

1’,3’-Dihydrospiro[cyclohexane-1,2’-indole]-3’-one is a heterocyclic compound that features a spirocyclic structure, which is characterized by a single carbon atom shared between two rings. This compound is notable for its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 1’,3’-Dihydrospiro[cyclohexane-1,2’-indole]-3’-one typically involves the reaction of cyclohexanone with indole derivatives under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the cyclization process. The reaction conditions often require controlled temperatures and the presence of a dehydrating agent to drive the reaction to completion .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields .

Chemical Reactions Analysis

1’,3’-Dihydrospiro[cyclohexane-1,2’-indole]-3’-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces various hydrogenated derivatives .

Scientific Research Applications

1’,3’-Dihydrospiro[cyclohexane-1,2’-indole]-3’-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,3’-Dihydrospiro[cyclohexane-1,2’-indole]-3’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

1’,3’-Dihydrospiro[cyclohexane-1,2’-indole]-3’-one can be compared with other spirocyclic compounds, such as:

  • Spiro[cyclohexane-1,2’-pyrrolidine]
  • Spiro[cyclohexane-1,2’-piperidine]
  • Spiro[cyclohexane-1,2’-oxindole]

These compounds share the spirocyclic motif but differ in the nature of the attached rings. The unique indole ring in 1’,3’-Dihydrospiro[cyclohexane-1,2’-indole]-3’-one provides distinct electronic and steric properties, making it particularly valuable in medicinal chemistry and drug design .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

spiro[1H-indole-2,1'-cyclohexane]-3-one

InChI

InChI=1S/C13H15NO/c15-12-10-6-2-3-7-11(10)14-13(12)8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2

InChI Key

KMXSIWGASYGHQP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)C3=CC=CC=C3N2

Origin of Product

United States

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